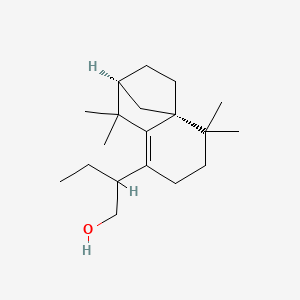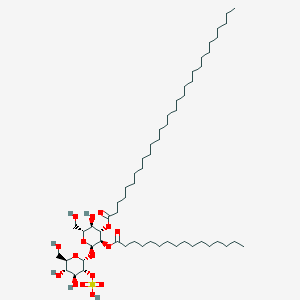
2-O-palmitoyl-2'-O-sulfo-3-O-triacontanoyl-alpha,alpha-trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-palmitoyl-2'-O-sulfo-3-O-triacontanoyl-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with triacontanoic acid. It derives from an alpha,alpha-trehalose.
Aplicaciones Científicas De Investigación
Structural Characterization in Mycobacterium tuberculosis
- The structural features of multiacylated trehalose 2-sulfates in Mycobacterium tuberculosis have been extensively studied. The principal sulfatide SL-I, identified as a tetraacyl-alpha,alphs'-D-trehalose 2'-sulfate, is a key component in this context. These compounds have been explored for their biological functions and potential in understanding the pathogenesis of tuberculosis (Goren, Brokl, & Das, 1976).
Role in Osmolyte Accumulation in Haloalkaliphilic Archaea
- Research on haloalkaliphilic archaea revealed the accumulation of a novel disaccharide, sulfotrehalose, under varying NaCl concentrations. This discovery highlights the importance of such compounds in osmotic balance and stress response in extremophilic microorganisms (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
Enzymatic Processing and Mycolic Acid Metabolism
- Studies on Mycobacterium smegmatis identified an enzyme involved in the exchange of mycolic groups between various trehalose-based compounds, including those similar to the compound . This research contributes to understanding the metabolism and cell wall composition of mycobacteria (Sathyamoorthy & Takayama, 1987).
Genetic Basis of Trehalose Metabolism in Mycobacteria
- The genetic mechanisms behind trehalose metabolism in mycobacteria have been investigated. These studies help understand how trehalose-based molecules, such as polyacyltrehalose, play roles in the structural integrity and virulence of mycobacterial species (Kalscheuer & Koliwer-Brandl, 2014).
Protective Role in Stress Conditions
- Research has shown that trehalose plays a crucial role in protecting proteins and cellular membranes under various stress conditions. This insight into the protective mechanisms of trehalose is significant for understanding the resilience of certain microorganisms (Elbein, Pan, Pastuszak, & Carroll, 2003).
Trehalose in Biotechnology and Industrial Applications
- Trehalose's unique properties have sparked interest in its biotechnological production. Its role as a stabilizer in various applications, including pharmaceuticals and food products, underscores its industrial relevance (Schiraldi, Di Lernia, & de Rosa, 2002).
Propiedades
Nombre del producto |
2-O-palmitoyl-2'-O-sulfo-3-O-triacontanoyl-alpha,alpha-trehalose |
|---|---|
Fórmula molecular |
C58H110O16S |
Peso molecular |
1095.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] triacontanoate |
InChI |
InChI=1S/C58H110O16S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-35-37-39-41-43-49(61)71-54-52(64)48(46-60)70-58(73-57-55(74-75(66,67)68)53(65)51(63)47(45-59)69-57)56(54)72-50(62)44-42-40-38-36-33-31-16-14-12-10-8-6-4-2/h47-48,51-60,63-65H,3-46H2,1-2H3,(H,66,67,68)/t47-,48-,51-,52-,53+,54+,55-,56-,57-,58-/m1/s1 |
Clave InChI |
LJXQGLZBCCMZOI-RQQDWODESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
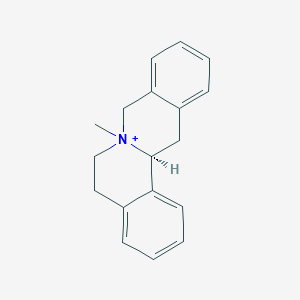

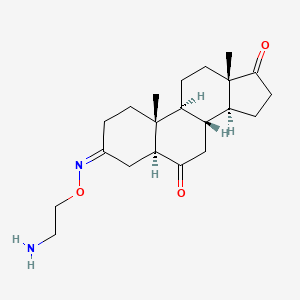

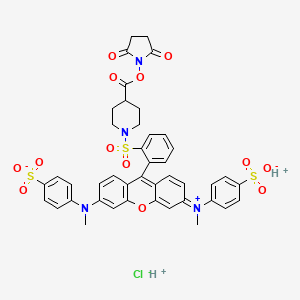
![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)
![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)

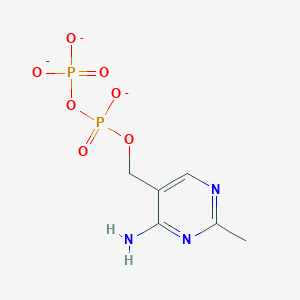
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
